(S)-crizotinib

Catalog No.
S542856
CAS No.
1374356-45-2
M.F
C21H22Cl2FN5O
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-crizotinib

CAS Number

1374356-45-2

Product Name

(S)-crizotinib

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Solubility

Soluble in DMSO

Synonyms

(S)-Crizotinib; S-Crizotinib

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Description

The exact mass of the compound (S)-crizotinib is 449.1185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-crizotinib is a potent small molecule inhibitor primarily targeting receptor tyrosine kinases, specifically anaplastic lymphoma kinase, hepatocyte growth factor receptor (also known as c-MET), and ROS1. Its chemical structure is defined by the molecular formula C21H22Cl2FN5O, with a molecular weight of approximately 450.34 Daltons. The compound is characterized as a white to pale-yellow powder with a pKa of 9.4, indicating its basic nature in solution . Crizotinib was initially developed for the treatment of non-small cell lung cancer that exhibits ALK gene rearrangements, particularly the EML4-ALK fusion oncogene, which leads to constitutive activation of the ALK signaling pathway .

(S)-crizotinib has been shown to inhibit the enzyme MTH1 (NUDT1) at a much stronger potency compared to (R)-crizotinib. MTH1 plays a role in DNA repair mechanisms []. (S)-Crizotinib’s inhibition of MTH1 is being explored in relation to its potential anti-tumor effects [].

, including:

  • Chemical Exchange Reaction: This step involves the reaction of an intermediate compound with methoxyl group pinacol borate and Grignard reagent at low temperatures (-10 to 40 °C) to form a midbody compound.
  • Alkali-Catalyzed Reaction: The midbody compound is then treated with another reactant at elevated temperatures (80 to 100 °C) under basic conditions to yield a further intermediate.
  • Deprotection Reaction: Finally, the intermediate undergoes deprotection at moderate temperatures (0 to 50 °C) to yield (S)-crizotinib .

These reactions are designed to be efficient and cost-effective, making them suitable for industrial production.

(S)-crizotinib exhibits significant biological activity by inhibiting the phosphorylation of its target kinases, which leads to reduced cell proliferation and survival in tumors expressing the relevant oncogenic proteins. Specifically, it inhibits:

  • Anaplastic Lymphoma Kinase: By blocking ALK phosphorylation, crizotinib disrupts downstream signaling pathways that promote tumor growth.
  • Hepatocyte Growth Factor Receptor: This inhibition is crucial in various malignancies where c-MET plays a role in oncogenesis.
  • ROS1 Kinase: Similar to ALK, ROS1 fusion proteins are implicated in certain cancers, and crizotinib effectively inhibits their activity .

In preclinical studies, crizotinib has shown concentration-dependent inhibition of these kinases and has demonstrated antitumor activity in models expressing EML4-ALK or NPM-ALK fusion proteins .

The synthesis methods for (S)-crizotinib have been optimized for efficiency and yield. The primary method involves:

  • Starting Materials: Utilizing various organic solvents such as dimethylformamide and tetrahydrofuran.
  • Reaction Conditions: Employing a series of reactions including Grignard reactions, alkali-catalyzed reactions, and deprotection steps under controlled temperatures.
  • Final Product Isolation: The final product is purified through crystallization or chromatography techniques .

These methods have been refined to reduce costs and improve scalability for pharmaceutical production.

(S)-crizotinib is primarily used in oncology for treating patients with non-small cell lung cancer harboring ALK rearrangements. It has been approved by regulatory agencies for clinical use due to its efficacy in improving patient outcomes. Additionally, it is being investigated for potential applications in other malignancies associated with c-MET and ROS1 alterations .

Crizotinib undergoes extensive metabolic processing primarily through cytochrome P450 enzymes CYP3A4 and CYP3A5. It has been shown to interact with various drugs that are substrates of these enzymes, necessitating careful monitoring during co-administration. Notably:

  • Inhibitors of CYP3A: Co-administration can increase crizotinib plasma concentrations, leading to enhanced toxicity.
  • Inducers of CYP3A: These can decrease crizotinib levels, potentially reducing its therapeutic effectiveness .

Clinical studies have highlighted the need for dosage adjustments based on these interactions.

Several compounds exhibit structural and functional similarities to (S)-crizotinib. These include:

Compound NameTarget KinasesUnique Features
AlectinibAnaplastic Lymphoma KinaseMore selective for ALK with fewer side effects
CeritinibAnaplastic Lymphoma KinasePotent against ALK mutations resistant to crizotinib
BrigatinibAnaplastic Lymphoma KinaseEffective against crizotinib-resistant tumors
LorlatinibAnaplastic Lymphoma KinaseBroad-spectrum activity against multiple mutations

(S)-crizotinib is unique due to its multitargeted approach, effectively inhibiting multiple kinases involved in oncogenesis while also demonstrating significant clinical efficacy in specific patient populations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.1185439 g/mol

Monoisotopic Mass

449.1185439 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4SF5Q86VXC

Wikipedia

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Dates

Modify: 2023-08-15
1: Gao W, Cao W, Sun Y, Wei X, Xu K, Zhang H, Tang B. AuNP flares-capped mesoporous silica nanoplatform for MTH1 detection and inhibition. Biomaterials. 2015 Nov;69:212-21. doi: 10.1016/j.biomaterials.2015.08.021. Epub 2015 Aug 10. PubMed PMID: 26298289.
1: Huber KV, Salah E, Radic B, Gridling M, Elkins JM, Stukalov A, Jemth AS, Göktürk C, Sanjiv K, Strömberg K, Pham T, Berglund UW, Colinge J, Bennett KL, Loizou JI, Helleday T, Knapp S, Superti-Furga G. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. 2014 Apr 10;508(7495):222-7. doi: 10.1038/nature13194. Epub 2014 Apr 2. PubMed PMID: 24695225; PubMed Central PMCID: PMC4150021.

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